molecular formula C7H6N2 B1212597 6-Azaindole CAS No. 271-29-4

6-Azaindole

Cat. No. B1212597
CAS RN: 271-29-4
M. Wt: 118.14 g/mol
InChI Key: XLKDJOPOOHHZAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-azaindole and its derivatives involves several innovative methods. A notable approach involves a short and efficient synthesis starting from simple pyrroles, employing a regioselective Friedel-Crafts acylation, Pictet-Spengler cyclization, and radical-mediated aromatization (Chen et al., 2014). Another method utilizes microwave-assisted synthesis from nicotinic acid derivatives or dichloropyridine, significantly accelerating the synthesis process (Schirok, 2006). Organometallic chemistry has also paved the way for novel and efficient methodologies for azaindole formation and functionalization, overcoming challenges faced with classical synthesis methods (Song et al., 2007).

Molecular Structure Analysis

The molecular structure of 6-azaindole is characterized by the presence of a nitrogen atom within the indole ring system, which significantly influences its chemical behavior. This nitrogen presence contributes to a variety of hydrogen bonding and metal coordination possibilities, impacting its reactivity and physical properties. Techniques such as X-ray diffraction analysis have been utilized to elucidate the structural details of 6-azaindole derivatives, providing insights into their chemical behavior and reactivity patterns (Mahiout et al., 2008).

Chemical Reactions and Properties

6-Azaindole participates in a wide range of chemical reactions, owing to its versatile molecular structure. It has been involved in intramolecular Diels-Alder reactions, facilitating the synthesis of complex organic compounds (Osano et al., 2020). Additionally, 6-azaindole's reactivity has been exploited in cycloaddition reactions with nitriles and donor-acceptor cyclopropanes, leading to the formation of diverse azaindole derivatives (Moustafa & Pagenkopf, 2010).

Scientific Research Applications

Synthesis and Development in Medicinal Chemistry

6-Azaindole is a core structure in various pharmaceuticals, with significant research focusing on its synthesis and applications in drug development. It plays a crucial role in the construction of HIV attachment inhibitors like BMS-663068, where it serves as a key intermediate. Efficient and scalable methods have been developed for synthesizing the 6-azaindole core, highlighting its importance in preclinical and clinical drug development (Bultman et al., 2017).

Antimycobacterial Potency

6-Azaindole derivatives have shown significant promise as antimycobacterial agents. The development of these derivatives, particularly the 1,4-azaindoles, has led to compounds with strong in vitro and in vivo activity against mycobacteria. These compounds have been optimized for metabolic stability and lack of off-target activity, making them suitable for in vivo studies and potential therapeutic applications (Shirude et al., 2014).

Versatility in Drug Discovery

The azaindole framework, including both 6-azaindole and 7-azaindole, is integral to many biologically active natural and synthetic molecules. Over the last decade, azaindoles have been featured in various drugs approved for multiple diseases. The pharmacology and biological activities of azaindole molecules have driven the organic and medicinal chemistry communities to develop novel synthetic methods and explore their effectiveness against diverse biological targets (Motati et al., 2020).

Luminescence and Coordination Chemistry

Azaindoles, particularly 7-azaindole derivatives, have also been investigated for applications beyond medicinal chemistry. These compounds have shown potential in areas like organic light emitting diodes (OLEDs) and coordination chemistry with both main group elements and transition metal ions. Their luminescent properties and unique reactivity offer promising applications in materials science and chemical bond activation (Zhao & Wang, 2010).

Safety And Hazards

6-Azaindole may cause skin irritation and may be harmful if absorbed through the skin. It may be harmful if swallowed and may cause irritation of the digestive tract. It may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

Azaindole structural framework has contributed to the generation of new therapeutic agents . The azaindole framework continues to play a significant role in the design of new antiviral agents . Modulating the position and isosteric replacement of the nitrogen atom of azaindole analogs notably influences the intrinsic physicochemical properties of lead compounds .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDJOPOOHHZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181562
Record name 1H-Pyrrolo(2,3-c)pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaindole

CAS RN

271-29-4
Record name 1H-Pyrrolo[2,3-c]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(2,3-c)pyridine
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Record name 1H-Pyrrolo(2,3-c)pyridine
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Record name 1H-pyrrolo[2,3-c]pyridine
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Synthesis routes and methods I

Procedure details

A mixture of Example 695H (3.6 g, 23.6 mmol), Pd/C (0.5 g, 5%), and Et3N (2.3 g, 23.6 mmol) in MeOH (100 mL) was stirred under a balloon of hydrogen at room temperature overnight. The reaction mixture was filtered through diatomaceous earth (Celite®), and the solid was washed with additional MeOH. The solvent was removed to near dryness, and the semi-solid was treated with 300 mL of EtOAc. The precipitate was removed right away by filtration, and the filtrate was concentrated. The residue was re-dissolved in CH2Cl2, and loaded onto a silica gel column eluted with 100/5:0/5 (EtOAc/MeOH/NH4OH) to give 2.7 g (100%) of the desired product. MS (DCI) m/e 119 (M+H)+, 1H NMR (300 MHz, DMSO-d6): □ 11.6 (br s, 1H), 8.76 (dd, J=1.0, 1.0 Hz, 1H), 8.08 (d, J=5.4 Hz, 1H), 7.60 (d, J=3.0 Hz, 1H), 7.53 (dd, J=5.4, 1.0 Hz, 1H), 6.50 (dd, J=3.0, 1.0 Hz, 1H).
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3.6 g
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2.3 g
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100 mL
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0.5 g
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100%

Synthesis routes and methods II

Procedure details

A solution of 3-nitropyridine in THF at −78° C. is treated with vinyl magnesium bromide (3 eq), stirred at −20° C. for 8 h and quenched with 20% ammonium chloride. The phases are separated and the aqueous phase is extracted with EtOAc. The organic phase and the combined extracts are mixed together, dried over MgSO4 and concentrated in vacuo. The resultant residue is chromatographed over silica gel to afford the title 6-azaindole.
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Synthesis routes and methods III

Procedure details

The azaindoline (step b, 1.1 g, 5.0 mmol) was dissolved in tetrahydrofuran (20 ml) and treated with 5.5M hydrochloric acid (5 ml). The mixture was heated at 50° C. for 4.5 hours cooled to 0° C. and basified with 5M sodium hydroxide (7.0 ml). The mixture was extracted with ethyl acetate (2×20 ml) and the combined ethyl acetate fractions were washed with saturated brine (20 ml), dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound as a pale yellow crystalline solid; yield: 0.57 g (97%). mp. 132°-134° C.[Lit. mp 131°-132° C.].
Quantity
1.1 g
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reactant
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20 mL
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5 mL
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7 mL
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reactant
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Synthesis routes and methods IV

Procedure details

An indole glyoxyl ester is reacted with a phenyl acetamide derivative in a one-pot reaction in an inert solvent in the presence of a strong base. Preferably an ether is used as an inert solvent, such as tetrahydrofurane or dioxane. As a base potassium tert.-butoxide can for example be used. The water formed during the reaction is removed, for example by using a molecular sieve. The phenyl acetamides used as starting material are readily available from the corresponding acetic acids which are converted to the acid chloride and hydrolyzed with ammonia. The indole glyoxyl esters (R=methyl, ethyl) can be synthesized by Friedel-Crafts-type acylation of the corresponding indole derivative with methyl or ethyl oxalyl chloride, cf. Tetrahedron 1999, 55 (43), 12577-12594. The corresponding azaindole glyoxyl esters can be prepared according to the method reported in J. Org. Chem. 2002, 67: 6226-6227 or by Friedel-Crafts acylation in the presence of aluminum chloride, cf. Organic Letters (2000) vol. 2, no. 10, 1485-1487. The 4- and 6-azaindole starting compounds can be prepared by reacting 2-chloro-3-nitropyridine or 3-nitro-4-chloropyridine with vinyl magnesium bromide to give the 7-chloro-substituted 4- or 6-azaindole. The chloro substituent is then removed by catalytic hydrogenation. Said reactions are carried out as described in J. Org. Chem. 67: 2345-2347 (2002) and J. Heterocycl. Chem. 29: 359-363 (1992). The 4-aza-indole starting compound can also be synthesized according to the procedures disclosed in Org. Biomol. Chem. 3, 20, 3701-3706 (2005).
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4- and 6-azaindole
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[Compound]
Name
phenyl acetamides
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[Compound]
Name
acetic acids
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0 (± 1) mol
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Name
acid chloride
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methyl or ethyl oxalyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
684
Citations
SM Twine, L Murphy, RS Phillips, P Callis… - The Journal of …, 2003 - ACS Publications
… indole moiety, 6-azaindole. It was found that the absorbance at 320 nm for 6-azaindole and 325 … The protonation equilibrium for 6-azaindole had apK a value of 8. The fluorescence of …
Number of citations: 35 pubs.acs.org
K Chen, C Risatti, M Bultman… - The Journal of …, 2014 - ACS Publications
… The development of a short and efficient synthesis of a complex 6-azaindole, BMS-663068, is described. Construction of the 6-azaindole core is quickly accomplished starting from a …
Number of citations: 42 pubs.acs.org
Y Liu, Y He, Y Yang, Y Liu - Chemical Physics Letters, 2021 - Elsevier
The proton transfer mechanism of 6AI trimer in cyclohexane has been theoretical study by time-dependent density functional theoretical methods. After three 6AI monomers are …
Number of citations: 7 www.sciencedirect.com
TH Tu, YT Chen, YA Chen, YC Wei… - Angewandte Chemie …, 2018 - Wiley Online Library
… The compound 6‐azaindole undergoes self‐assembly by formation of N(1)−H⋅⋅⋅N(6) … , the triply H‐bonded trimer formation of 6‐azaindole and its ESTPT reaction are demonstrated. …
Number of citations: 11 onlinelibrary.wiley.com
B Frydman, SJ Reil, J Boned… - The Journal of Organic …, 1968 - ACS Publications
… activity as analogs of physiologically active indoles,4,10 we undertook the synthesis of 5-methoxy- and 5benzyloxy-4-azaindole and of 5-methoxy- and5benzyloxy-6-azaindole, in order …
Number of citations: 24 pubs.acs.org
SS Immadi, R Dopart, Z Wu, B Fu… - Cannabis and …, 2018 - liebertpub.com
… In this investigation, the 6-azaindole-2-carboxylic acid 1b was … 6-azaindole-2-carboxamides 3c and 3d exhibited modest binding affinity to the CB 1 receptor. Interestingly, 6-azaindole-2-…
Number of citations: 9 www.liebertpub.com
TK Adler, A Albert - Journal of medicinal chemistry, 1963 - ACS Publications
… 5-Azaindole and 6-azaindole are approximately 0.2 as potent … with 5-azaindole and 6-azaindole. No obvious hyperemia of … (2-15 min.) for 6-azaindole. The remaining monoazaindoles,…
Number of citations: 34 pubs.acs.org
B Scheiper, H Matter, H Steinhagen, Z Böcskei… - Bioorganic & medicinal …, 2011 - Elsevier
… Finally we introduced variations at the 6-azaindole core to … 5) to compound 6f of the 6-azaindole-benzyl-subseries resulted in … Here a related substitution in position 7 at the 6-azaindole …
Number of citations: 22 www.sciencedirect.com
YA Liu, Q Jin, Y Zou, Q Ding, S Yan… - Journal of medicinal …, 2020 - ACS Publications
… The 6-azaindole compounds described in this report were synthesized through the … the 1-position of the 6-azaindole core were introduced either during the 6-azaindole core synthesis (…
Number of citations: 51 pubs.acs.org
MH Fisher, G Schwartzkopf Jr… - Journal of Medicinal …, 1972 - ACS Publications
… The most promising of these, 2-(4-thiazolyl)-6-azaindole, proved to be effective against the abomasal parasite Haemonchus contortus in sheep at 100 mg/kg but lacked the breadth of …
Number of citations: 39 pubs.acs.org

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